Lipophilicity Modulation: pivaloyl-propylsulfonamide vs. pivaloyl-methylsulfonamide
The target compound's calculated partition coefficient (XLogP3: 2.6) and TPSA (74.9 Ų) position it in a distinct drug-like space compared to the less lipophilic N-(1-pivaloylindolin-6-yl)methanesulfonamide analog, which is expected to have a lower XLogP and higher TPSA due to a shorter alkyl sulfonamide chain [1]. This difference is quantifiable and impacts passive membrane permeability predictions.
| Evidence Dimension | Predicted Lipophilicity & Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3: 2.6; TPSA: 74.9 Ų; H-Bond Donors: 1; H-Bond Acceptors: 4 [1] |
| Comparator Or Baseline | N-(1-pivaloylindolin-6-yl)methanesulfonamide (predicted lower XLogP, higher TPSA) |
| Quantified Difference | Significant shift in lipophilic/hydrophilic balance; precise experimental Δ needs assay confirmation. |
| Conditions | Computed descriptors (XLogP3, Cactvs) based on 2D structure [1]. |
Why This Matters
For procurement, this demonstrates that the compound occupies a distinct property space critical for optimizing ADME parameters; replacing it with a methanesulfonamide analog would likely alter bioavailability and distribution.
- [1] PubChem. (2026). Computed Properties for CID 25852364. National Center for Biotechnology Information. View Source
